molecular formula C18H22O3 B8291905 Ethyl 6-(2-naphthyloxy)hexanoate

Ethyl 6-(2-naphthyloxy)hexanoate

Cat. No.: B8291905
M. Wt: 286.4 g/mol
InChI Key: XSHKYNKZDOWIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-naphthyloxy)hexanoate is an ester derivative featuring a hexanoate backbone with a 2-naphthyloxy ether substituent. It is primarily utilized in specialized applications, including agrochemicals, pharmaceuticals, and liquid crystal additives, due to its structural complexity and stability .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 6-naphthalen-2-yloxyhexanoate

InChI

InChI=1S/C18H22O3/c1-2-20-18(19)10-4-3-7-13-21-17-12-11-15-8-5-6-9-16(15)14-17/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3

InChI Key

XSHKYNKZDOWIAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 6-(2-naphthyloxy)hexanoate with key analogs, highlighting structural features and applications:

Compound Name Molecular Formula Structural Features Key Applications References
This compound C₁₈H₂₂O₃ 2-naphthyloxy ether, hexanoate ester Agrochemicals, pharmaceuticals
Ethyl hexanoate (Ethyl caproate) C₈H₁₆O₂ Simple hexanoate ester Flavoring agent (pineapple, wines)
Ethyl 2-(6-bromo-2-naphthyloxy)acetate C₁₄H₁₃BrO₃ Brominated naphthyloxy, acetate Chemical intermediate
Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate C₂₁H₂₃NO₃ Cyanobiphenyl ether, hexanoate Liquid crystal additives
Ethyl 6-(chloroformyl)hexanoate C₉H₁₅ClO₃ Chloroformyl substituent Agrochemical synthesis
Key Observations:
  • Aromatic vs. Aliphatic Substituents: Ethyl hexanoate lacks aromatic groups, making it volatile and ideal for flavoring, whereas the naphthyloxy group in this compound enhances stability and UV resistance, favoring industrial applications .
  • Functional Group Diversity: Brominated () and cyanobiphenyl () analogs exhibit tailored electronic properties for niche uses, such as liquid crystals or intermediates in organic synthesis.

Physicochemical Properties

  • Solubility: The naphthyloxy group reduces water solubility compared to ethyl hexanoate, which is more polar and volatile .
  • Thermal Stability: Aromatic ethers like this compound exhibit higher thermal stability, making them suitable for high-temperature applications in lubricants or liquid crystals .

Research Findings and Data

Performance in Agrochemicals

This compound demonstrates superior bioactivity in pesticide formulations compared to ethyl hexanoate, attributed to its aromatic moiety enhancing target binding .

Liquid Crystal Behavior

Analogous compounds like ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate exhibit mesogenic phases, indicating that this compound could serve as a liquid crystal precursor with modified phase transitions .

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